N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a cyclohexylpiperazine moiety linked to a sulfonylphenyl group, which is further connected to an acetamide group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps:
Formation of the Cyclohexylpiperazine Intermediate: This step involves the reaction of cyclohexylamine with piperazine under controlled conditions to form cyclohexylpiperazine.
Sulfonylation: The cyclohexylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenylacetamide: The sulfonylated intermediate is coupled with phenylacetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide Sulfonamides: These compounds share a similar sulfonamide linkage but differ in the substituents on the phenyl ring.
Cyclohexylpiperazine Derivatives: Compounds with variations in the piperazine ring or the cyclohexyl group.
Uniqueness
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H27N3O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-(4-cyclohexylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H27N3O3S/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,19,22) |
InChI Key |
ORSSKIPRAZGCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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